molecular formula C17H21NO5 B2445559 2-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide CAS No. 1795359-79-3

2-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide

Cat. No. B2445559
CAS RN: 1795359-79-3
M. Wt: 319.357
InChI Key: BILJGZHXXRVLFP-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide” is an organic compound containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains methoxy groups (-OCH3) and an acetamide group (CH3CONH2), which may influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the aromatic furan ring and the methoxy and acetamide groups. These groups could potentially participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the aromatic furan ring could influence the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Synthetic Chemistry and Reagents Development

The acetamide moiety is prevalent in many natural and pharmaceutical products. Research has introduced new reagents such as p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), acting as versatile equivalents of N-acetamide nucleophiles. These compounds facilitate the synthesis of substituted products, including N-alkylacetamides, highlighting the importance of acetamide derivatives in synthetic organic chemistry (Sakai et al., 2022).

Pharmacological Activities from Natural Products

Furanyl compounds derived from natural sources, like the red seaweed Gracilaria opuntia, show promising pharmacological activities. Novel furanyl derivatives have demonstrated significant anti-inflammatory, antioxidative, anti-diabetic, and ACE-I inhibitory activities. This suggests potential therapeutic applications of furan derivatives in managing inflammation, oxidative stress, diabetes, and hypertension (Makkar & Chakraborty, 2018).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of complex molecules are fundamental in developing new pharmacologically active compounds. For instance, compounds with dimethoxyphenyl and furanyl groups have been synthesized and analyzed for their crystal structures, providing insights into their potential as building blocks for more complex molecules with specific biological activities (霍静倩 et al., 2016).

Methodological Advancements in Organic Synthesis

Research into the synthesis and transformation of compounds containing dimethoxyphenyl and furanyl units contributes to the development of new synthetic methodologies. These advancements facilitate the efficient production of novel compounds with potential applications in drug development and other areas of chemical research (Szabo et al., 1986).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-20-13-7-6-12(9-15(13)21-2)10-17(19)18-11-16(22-3)14-5-4-8-23-14/h4-9,16H,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILJGZHXXRVLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=CO2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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